6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

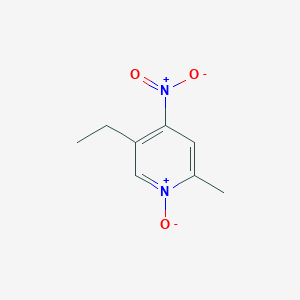

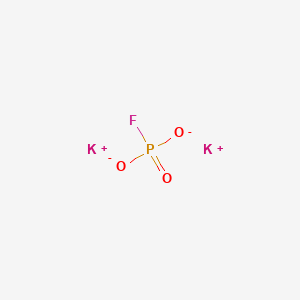

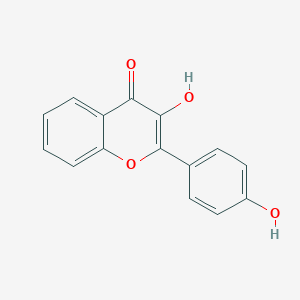

“6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 10410-29-4 and a molecular weight of 206.2 . Its linear formula is C11H10O4 .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” can be represented by the SMILES stringO=C (O)C1=C (C)C2=CC=C (OC)C=C2O1 . The InChI representation is 1S/C11H10O4/c1-6-8-4-3-7 (14-2)5-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) . Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” include a molecular weight of 206.19 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications

Chemical Properties

“6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” has the CAS Number: 10410-29-4 and the molecular formula: C11H10O4 . Its molecular weight is 206.19 .

Chemical Synthesis

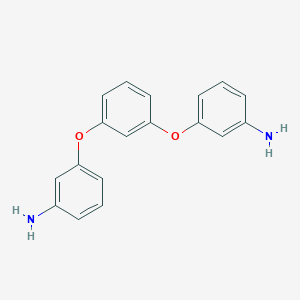

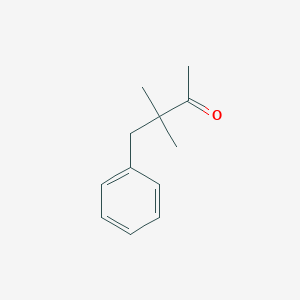

This compound can be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide by reacting with aniline .

Matrix Metalloproteinase (MMP) Inhibitors

Benzofuran based acids, such as “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid”, are used in the preparation of matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis .

Anticancer Activities

Some substituted benzofurans have shown significant anticancer activities . Although the specific anticancer activity of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” is not mentioned, it’s possible that it may also exhibit similar properties due to its structural similarity.

Biaryl Formation

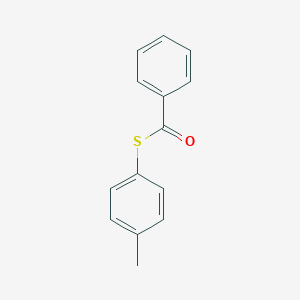

It can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

Safety and Hazards

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may target proteins involved in cell proliferation and survival.

Mode of Action

Benzofuran derivatives have been reported to inhibit cell growth , which could be due to their interaction with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.

Biochemical Pathways

Given the reported anticancer activities of benzofuran derivatives , it is plausible that this compound may affect pathways related to cell cycle regulation, apoptosis, and signal transduction.

Result of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects , suggesting that they may induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZZSFNTQLCLJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346136 |

Source

|

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

10410-29-4 |

Source

|

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)